molecular formula C10H22O4 B1606246 1,1,2,2-Tetraethoxyethane CAS No. 3975-14-2

1,1,2,2-Tetraethoxyethane

Cat. No. B1606246
CAS RN: 3975-14-2
M. Wt: 206.28 g/mol
InChI Key: OKFWKSARFIIDBK-UHFFFAOYSA-N
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Description

1,1,2,2-Tetraethoxyethane, also known as Glyoxal tetraethyl acetal or sym-Tetraethoxyethane, is a chemical compound with the molecular formula C10H22O4 . It has an average mass of 206.279 Da and a monoisotopic mass of 206.151810 Da . It is used as a low-toxicity preservative for human and animal corpses .


Molecular Structure Analysis

The molecular structure of this compound consists of 10 carbon atoms, 22 hydrogen atoms, and 4 oxygen atoms . The InChI representation of the molecule is InChI=1S/C10H22O4/c1-5-11-9 (12-6-2)10 (13-7-3)14-8-4/h9-10H,5-8H2,1-4H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 206.28 g/mol, a XLogP3-AA of 1.4, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 4, a rotatable bond count of 9, an exact mass of 206.15180918 g/mol, a monoisotopic mass of 206.15180918 g/mol, a topological polar surface area of 36.9 Ų, a heavy atom count of 14, and a complexity of 92.7 .

Scientific Research Applications

Electrolyte Components for Energy Storage Devices 1,1,2,2-Tetraethoxyethane has been explored as an electrolyte component for electrical double-layer capacitors (EDLCs) and lithium-ion batteries (LIBs). This compound, also known as tetraethoxy glyoxal (TEG), is part of the carbonyl derivatives family and offers a good set of properties, low toxicity, and cost-effectiveness. In LIBs, particularly, TEG shows promise in terms of capacity, capacity retention at high C rates, and cycling stability, especially when used with lithium iron phosphate electrodes (Hess & Balducci, 2018).

Potassium-Ion Intercalation in Graphite Electrodes The solvents this compound and tetramethoxyethane have been employed in potassium-based systems, marking a first in this area. When used in electrolytes with potassium bis(fluorosulfonyl)imide (KFSI) and vinyl ethylene carbonate (VEC), these solvents allow reversible intercalation and extraction of potassium ions into and from graphite electrodes. This performance is comparable to that seen with conventional organic electrolytes (Medenbach, Meyer, & Balducci, 2021).

Solid-State Crystal Structures The crystal structures of various tetraacylethanes, including 1,1,2,2-tetraethoxycarbonylethane, have been examined using X-ray diffraction. This study provides insights into the conformation of these compounds in the solid state, important for understanding their chemical and physical properties (Cannon, Patrick, & White, 1986).

Upgrading Wood Adhesive Resins 1,1,2,2-Tetramethoxyethane, derived from glyoxol, has been shown to improve the performance of melamine-urea-formaldehyde (MUF) resins used in wood adhesives. This application suggests a potential reduction in the amount of resin needed without losing effectiveness, providing economic and environmental benefits (Zanetti, Pizzi, & Faucher, 2004).

properties

IUPAC Name

1,1,2,2-tetraethoxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O4/c1-5-11-9(12-6-2)10(13-7-3)14-8-4/h9-10H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKFWKSARFIIDBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C(OCC)OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00192833
Record name 1,1,2,2-Tetraethoxyethane
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Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

3975-14-2
Record name 1,1,2,2-Tetraethoxyethane
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Record name 1,1,2,2-Tetraethoxyethane
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Record name Ethane,1,2,2-tetraethoxy-
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Record name 1,1,2,2-Tetraethoxyethane
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Record name 1,1,2,2-tetraethoxyethane
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Record name 1,1,2,2-Tetraethoxyethane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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